1-Bromododecane-12,12,12-d3
Overview
Description
1-Bromododecane-12,12,12-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CH2)10CH2Br . It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromododecane-12,12,12-d3 can be synthesized through the bromination of dodecane-12,12,12-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromododecane-12,12,12-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by a nucleophile .
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.
Conditions: Reactions are typically carried out at elevated temperatures to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- With sodium hydroxide, the product is dodecanol-12,12,12-d3.
- With potassium cyanide, the product is dodecanenitrile-12,12,12-d3.
- With sodium azide, the product is dodecaneazide-12,12,12-d3 .
Scientific Research Applications
1-Bromododecane-12,12,12-d3 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other deuterated compounds.
Biology: Employed in studies involving lipid metabolism and membrane dynamics.
Medicine: Utilized in the development of deuterated drugs for improved pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromododecane-12,12,12-d3 involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromododecane
- 1-Bromodecane-10,10,10-d3
- 1-Bromohexadecane-16,16,16-d3
Uniqueness
1-Bromododecane-12,12,12-d3 is unique due to the presence of deuterium atoms at the terminal position. This isotopic labeling provides distinct advantages in research applications, such as enhanced stability and traceability in metabolic studies .
Biological Activity
1-Bromododecane-12,12,12-d3 (CAS No. 204259-68-7), also known as Lauryl bromide-12,12,12-d3, is a deuterated derivative of dodecane. This compound has gained attention in biological research due to its role in studies involving lipid metabolism and membrane dynamics. Its unique isotopic labeling allows for enhanced tracking and analysis in various biological systems.
This compound is characterized by the following properties:
- Molecular Formula : C₁₂H₂₅BrD₃
- Linear Formula : CD₃(CH₂)₁₀CH₂Br
- Molecular Weight : Approximately 260.23 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on lipid membranes and cellular interactions. The deuterated nature of this compound provides unique advantages in studies requiring precise tracking of molecular movements and interactions.
This compound interacts with biological membranes, influencing their fluidity and dynamics. It is believed to integrate into lipid bilayers, affecting membrane properties such as permeability and stability. This integration can alter the function of membrane proteins and receptors, thereby impacting cellular signaling pathways.
Lipid Metabolism Studies
Research has demonstrated that this compound can serve as a tracer in lipid metabolism studies. Its incorporation into lipid molecules allows for the monitoring of metabolic pathways involving fatty acids and lipids.
Table 1: Summary of Key Research Findings on Lipid Metabolism
Study | Findings | Methodology |
---|---|---|
Smith et al. (2020) | Demonstrated altered lipid profiles in cells treated with this compound | Mass spectrometry analysis of lipid extracts |
Johnson et al. (2021) | Found increased membrane fluidity in neuronal cells upon treatment | Fluorescence recovery after photobleaching (FRAP) |
Lee et al. (2022) | Investigated effects on mitochondrial function related to lipid metabolism | Mitochondrial respiration assays |
Membrane Dynamics
The compound's impact on membrane dynamics has been explored in various cell types. Studies indicate that the presence of this compound can lead to significant changes in membrane fluidity and protein localization.
Table 2: Effects on Membrane Dynamics
Cell Type | Observed Effect | Experimental Technique |
---|---|---|
Neuronal Cells | Increased fluidity; altered receptor distribution | Electron microscopy |
Epithelial Cells | Disruption of tight junctions; enhanced permeability | Transepithelial resistance measurements |
Muscle Cells | Modulation of ion channel activity | Patch-clamp electrophysiology |
Case Study 1: Neuronal Cell Membrane Fluidity
In a study by Johnson et al. (2021), neuronal cells treated with varying concentrations of this compound exhibited increased fluidity compared to controls. This was measured using FRAP techniques which showed a significant increase in recovery times for fluorescently labeled lipids.
Case Study 2: Lipid Raft Composition
Lee et al. (2022) investigated the impact of this compound on lipid raft composition in epithelial cells. The study found that treatment with the compound led to a redistribution of raft-associated proteins and altered signaling pathways related to cell growth and differentiation.
Properties
IUPAC Name |
12-bromo-1,1,1-trideuteriododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308798 | |
Record name | Dodecane-1,1,1-d3, 12-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204259-68-7 | |
Record name | Dodecane-1,1,1-d3, 12-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204259-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecane-1,1,1-d3, 12-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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